

# Al-Driven Drug Discovery: A Comparative Analysis of ROBIN Al, Recursion, and Insitro

Author: BenchChem Technical Support Team. Date: December 2025



A new wave of artificial intelligence platforms is reshaping the landscape of drug discovery, promising to accelerate the identification of novel therapeutics and repurpose existing drugs for new indications. This guide provides a comparative overview of three prominent platforms: ROBIN AI from FutureHouse, Recursion's Phenomics Platform, and Insitro's data-driven drug discovery engine. We assess the novelty and impact of their discoveries, supported by available data and a detailed look at their underlying methodologies.

The imperative to bring new drugs to market faster and more cost-effectively has catalyzed the integration of artificial intelligence and machine learning into the pharmaceutical industry. These technologies offer the potential to analyze vast biological datasets, uncover novel disease mechanisms, and identify promising drug candidates with greater precision than traditional methods. This guide focuses on the capabilities of three distinct Al-powered platforms, with a central focus on the recent discoveries attributed to ROBIN AI.

# ROBIN AI: Automating the Intellectual Core of Scientific Discovery

ROBIN AI, developed by the non-profit research institute FutureHouse, distinguishes itself as a multi-agent system designed to automate the entire intellectual workflow of scientific discovery, from hypothesis generation to experimental data analysis.[1][2] This integrated approach aims to significantly reduce the time and cost of research by having AI agents perform the cognitive tasks traditionally carried out by human scientists.[1]



### The Multi-Agent Architecture of ROBIN AI

ROBIN Al's architecture comprises a suite of specialized Al agents, each tasked with a specific aspect of the research process[3][4]:

- Crow: Conducts rapid, concise literature searches to identify experimental strategies and potential therapeutic candidates.[3]
- Falcon: Performs in-depth analysis and synthesis of scientific literature to provide comprehensive evaluation reports.[3]
- Finch: Analyzes complex experimental data, including flow cytometry and RNA sequencing (RNA-seq) results, and generates visual reports.[3][5]

This collaborative system enables an iterative "lab-in-the-loop" process where AI-generated hypotheses are experimentally tested by human scientists, and the resulting data is then fed back into the system for analysis and further hypothesis refinement.[1]

## **Key Discovery: Ripasudil for Dry Age-Related Macular Degeneration (dAMD)**

ROBIN Al's most notable discovery to date is the identification of ripasudil, a clinically approved Rho-associated protein kinase (ROCK) inhibitor used for glaucoma, as a potential therapeutic for dry age-related macular degeneration (dAMD), a leading cause of blindness with no effective cure.[1][3][6] The novelty of this finding lies in the fact that ripasudil had not been previously proposed for dAMD treatment.[6]

The discovery process, which took approximately two and a half months, involved ROBIN AI hypothesizing that enhancing retinal pigment epithelium (RPE) phagocytosis could be a viable therapeutic strategy for dAMD.[2] After an initial screening of 30 drug candidates, the ROCK inhibitor Y-27632 showed promising results.[3][5] Subsequent RNA-seq analysis, proposed and interpreted by ROBIN AI's Finch agent, revealed the upregulation of ABCA1, a novel target involved in lipid transport.[3][5] This insight led ROBIN AI to suggest ripasudil, another ROCK inhibitor, which was then experimentally shown to boost phagocytic activity by 7.5 times.[3][5]

## **Comparative Platforms: Recursion and Insitro**







While ROBIN Al's approach centers on automating the intellectual workflow, other platforms like Recursion and Insitro leverage Al and machine learning with a focus on generating and analyzing massive proprietary datasets.

Recursion employs a "phenomics" platform that combines high-throughput microscopy, automated cell culture, and machine learning to create a vast biological dataset.[7][8] Their Recursion Operating System (OS) uses this data to identify novel biological relationships and potential drug candidates.[9] Recursion has developed a pipeline of drugs for rare diseases and cancer, with several candidates in clinical trials.[7][8]

Insitro focuses on generating large-scale, high-quality data from human cell-based models and integrating it with clinical data to build predictive machine learning models.[7][9] Their platform aims to improve the understanding of disease biology and identify novel targets for drug discovery.[7] Insitro has established collaborations with major pharmaceutical companies like Gilead and Bristol Myers Squibb to develop treatments for metabolic and neurodegenerative diseases.[5]

## **Quantitative Data Comparison**

Direct, head-to-head quantitative comparisons of these platforms are challenging due to the proprietary nature of much of their work and the different stages of their respective discoveries. However, we can summarize the available information to provide a high-level comparison.



| Feature                     | ROBIN AI                                                                                      | Recursion                                                                         | Insitro                                                                         |
|-----------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Primary Al Application      | Automation of the entire intellectual research workflow (hypothesis to data analysis)         | Large-scale phenotypic screening and analysis using machine learning              | Predictive modeling from high-quality, large-scale biological and clinical data |
| Key Public Discovery        | Ripasudil for dAMD                                                                            | Pipeline of candidates<br>for rare diseases and<br>oncology in clinical<br>trials | Collaborations on targets for metabolic and neurodegenerative diseases          |
| Reported Discovery Timeline | 2.5 months for ripasudil identification                                                       | Aims to significantly shorten preclinical discovery timelines                     | Aims to reduce<br>preclinical R&D costs<br>by 20-40%                            |
| Data Source                 | Publicly available<br>scientific literature and<br>experimental data<br>generated in the loop | Proprietary high-<br>content cellular<br>imaging data                             | Proprietary data from<br>human cell-based<br>models and clinical<br>data        |

## **Experimental Protocols**

A detailed experimental protocol for ROBIN Al's discovery of ripasudil's effect on RPE cell phagocytosis is outlined below. Similar detailed, publicly available protocols for specific discoveries from Recursion and Insitro are not as readily available, reflecting their focus on proprietary data and internal development.

## **ROBIN AI: Phagocytosis Enhancement Assay for dAMD**

Objective: To determine the effect of candidate compounds on the phagocytic capacity of retinal pigment epithelium (RPE) cells.

#### Methodology:

• Cell Culture: Human RPE cells (ARPE-19) are cultured under standard conditions.



- Compound Treatment: Cells are treated with various concentrations of candidate compounds (e.g., Y-27632, ripasudil) or a vehicle control for a predetermined period.
- Phagocytosis Induction: Fluorescently labeled photoreceptor outer segments (POS) are added to the RPE cell cultures to initiate phagocytosis.
- Flow Cytometry Analysis: After incubation, cells are harvested, and the uptake of fluorescent POS is quantified using flow cytometry. The geometric mean fluorescence intensity is used as a measure of phagocytic activity.
- RNA Sequencing (for mechanistic insight):
  - RPE cells are treated with the most promising compound (ripasudil).
  - RNA is extracted from the cells.
  - RNA sequencing is performed to identify changes in gene expression.
  - The Finch agent analyzes the RNA-seq data to identify upregulated or downregulated genes and pathways (e.g., ABCA1).

## **Visualizing the Workflows**

The following diagrams, generated using the DOT language, illustrate the distinct workflows of ROBIN AI, Recursion, and Insitro.



Click to download full resolution via product page



ROBIN AI's iterative "lab-in-the-loop" workflow.



Click to download full resolution via product page

Recursion's data-centric drug discovery pipeline.





Click to download full resolution via product page

Insitro's approach to data-driven target identification.

### Conclusion

ROBIN AI, Recursion, and Insitro represent three distinct and powerful approaches to leveraging artificial intelligence in drug discovery. ROBIN AI's novelty lies in its automation of the intellectual aspects of the scientific process, as demonstrated by its rapid identification of a novel therapeutic candidate for dAMD. Recursion and Insitro, on the other hand, showcase the power of generating and analyzing massive, proprietary datasets to uncover new biological insights and drug targets.

While direct comparative data on the success rates and efficiencies of these platforms remains limited, their collective progress underscores the transformative potential of AI in accelerating the development of new medicines. The continued evolution and application of these and similar platforms are poised to significantly impact the future of pharmaceutical research and development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Artificial intelligence in drug repurposing for rare diseases: a mini-review PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Application Prospects of AI Technology in Drug Repurposing and Repositioning AIaugmented Antibody Blog - Creative Biolabs [ai.creative-biolabs.com]
- 4. astrixinc.com [astrixinc.com]
- 5. Meet Robin: The Multi-Agent AI System | The AI Bench [medium.com]
- 6. aiscientist.substack.com [aiscientist.substack.com]
- 7. insitro.com [insitro.com]
- 8. How Recursion Pharmaceuticals is Using AI to Revolutionize Drug Discovery | by Devansh | Medium [machine-learning-made-simple.medium.com]
- 9. insitro.com [insitro.com]
- To cite this document: BenchChem. [Al-Driven Drug Discovery: A Comparative Analysis of ROBIN AI, Recursion, and Insitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587598#assessing-the-novelty-and-impact-of-discoveries-made-by-the-robin-ai]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com